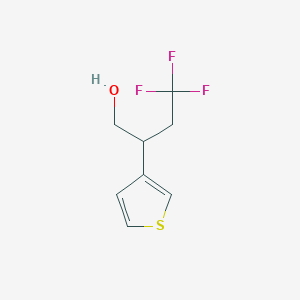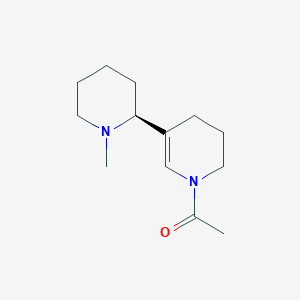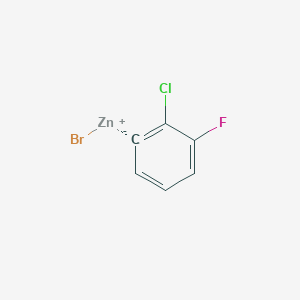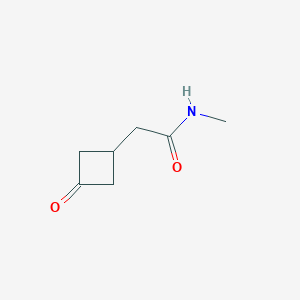
N-methyl-2-(3-oxocyclobutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(3-oxocyclobutyl)acetamide is an organic compound with the molecular formula C7H11NO2 It is a derivative of acetamide, featuring a cyclobutyl ring with a ketone group and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-oxocyclobutyl)acetamide typically involves the reaction of N-methylacetamide with a cyclobutanone derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the amide to the ketone group of the cyclobutanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2-(3-oxocyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in N-methyl-2-(3-hydroxycyclobutyl)acetamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
N-methyl-2-(3-oxocyclobutyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme interactions and protein-ligand binding due to its amide functionality.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-methyl-2-(3-oxocyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl ring and ketone group can participate in various non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylacetamide: A simpler analogue without the cyclobutyl ring.
Cyclobutanone: Lacks the amide group but contains the cyclobutyl ring and ketone functionality.
N-methyl-2-(3-hydroxycyclobutyl)acetamide: A reduced form of the compound with a hydroxyl group instead of a ketone.
Uniqueness
N-methyl-2-(3-oxocyclobutyl)acetamide is unique due to the presence of both the cyclobutyl ring and the amide group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
N-methyl-2-(3-oxocyclobutyl)acetamide |
InChI |
InChI=1S/C7H11NO2/c1-8-7(10)4-5-2-6(9)3-5/h5H,2-4H2,1H3,(H,8,10) |
Clé InChI |
FNDFDRAAQRXTAE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CC1CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


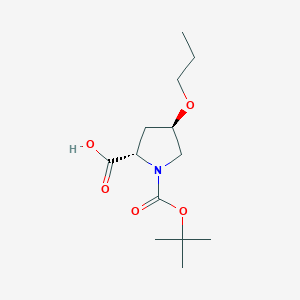
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
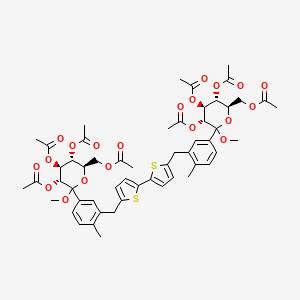

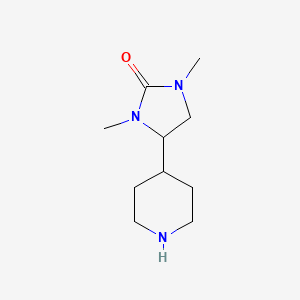
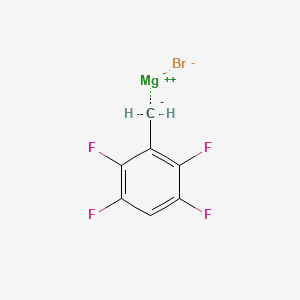
![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
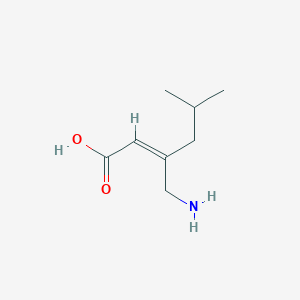
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
